1-Hydroxypyrrolidine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
212716-34-2 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
1-hydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-1-2-6(9)3-4/h4,9H,1-3H2,(H,7,8) |
InChI Key |
JZXANYITMLZXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Hydroxypyrrolidine 3 Carboxylic Acid and Its Chiral Derivatives
Strategies for N-Hydroxylation within Pyrrolidine (B122466) Ring Systems
The introduction of a hydroxyl group onto the nitrogen atom of a pyrrolidine ring can be achieved through two main strategies: direct N-hydroxylation of a pre-existing pyrrolidine core or the de novo construction of the N-hydroxylated ring from acyclic precursors.
Direct N-Hydroxylation Techniques
Direct N-hydroxylation of a pyrrolidine-3-carboxylic acid derivative is a conceptually straightforward approach, though it can be challenging due to the potential for over-oxidation and side reactions. The oxidation of N-acyl-pyrrolidines to their corresponding lactams has been demonstrated using iron(II)-hydrogen peroxide or iron complexes with molecular oxygen. researchgate.net While this method targets the carbon adjacent to the nitrogen, it highlights the susceptibility of the pyrrolidine ring to oxidation. For direct N-hydroxylation, milder and more selective oxidizing agents are required.
One potential avenue for direct N-hydroxylation involves the use of reagents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone®, which are known to oxidize secondary amines to hydroxylamines. However, the substrate specificity and the compatibility of these reagents with the carboxylic acid functionality would need to be carefully optimized. Another approach is the use of enzymatic catalysis. Cytochrome P450 enzymes, for instance, are known to catalyze the N-hydroxylation of various amine-containing compounds. nih.gov While the direct enzymatic hydroxylation of proline to hydroxyproline (B1673980) occurs on peptidyl proline rather than the free amino acid, engineered enzymes could potentially be developed for the specific N-hydroxylation of pyrrolidine-3-carboxylic acid derivatives.
A summary of potential direct N-hydroxylation approaches is presented in the table below:
| Oxidizing Agent/System | Potential Advantages | Potential Challenges |
| mCPBA, Oxone® | Readily available, well-established for amine oxidation. | Over-oxidation to nitrones, compatibility with other functional groups. |
| Dimethyldioxirane (DMDO) | Mild and selective oxidizing agent. | Preparation and handling of the reagent. |
| Enzymatic (e.g., P450) | High selectivity and mild reaction conditions. | Enzyme availability and substrate specificity. |
De Novo Construction of N-Hydroxylated Pyrrolidine Cores
An alternative to direct N-hydroxylation is the construction of the N-hydroxypyrrolidine ring from acyclic precursors already containing the N-O bond. This approach offers greater control over the placement of functional groups and can be designed to set the desired stereochemistry. A general strategy could involve the cyclization of a linear precursor containing a hydroxylamine (B1172632) moiety and a suitable leaving group.
For instance, a synthetic route could commence with a Michael addition of a hydroxylamine derivative to an α,β-unsaturated ester, followed by an intramolecular cyclization. The stereochemistry of the 3-carboxylic acid group could be controlled during the Michael addition step using chiral catalysts or auxiliaries. Another de novo strategy involves the use of nitrone cycloadditions. A 1,3-dipolar cycloaddition between a nitrone and an alkene bearing a carboxylate equivalent can directly generate a substituted isoxazolidine (B1194047), which can then be reductively cleaved to afford the corresponding N-hydroxypyrrolidine derivative. The stereochemical outcome of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions.
Stereoselective Synthesis of the 3-Carboxylic Acid Moiety in N-Hydroxypyrrolidines
Achieving the desired stereochemistry at the C3 position of the pyrrolidine ring is crucial for the biological activity of many derivatives. Several powerful strategies have been developed for the stereoselective synthesis of 3-substituted pyrrolidines, which can be adapted for the synthesis of 1-hydroxypyrrolidine-3-carboxylic acid.
Enantioselective Catalytic Approaches for Carbon-Carbon Bond Formation
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. rsc.orgresearchgate.net A key strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which establishes the stereocenter at the 3-position. For example, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates can be used to generate precursors to 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. rsc.orgresearchgate.net The resulting nitro group can then be reduced and the pyrrolidine ring formed through reductive amination.
Another powerful catalytic approach is the use of metal-catalyzed asymmetric 1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes. nih.gov This method allows for the direct construction of the pyrrolidine ring with control over multiple stereocenters. The development of chiral ligands for metal catalysts has enabled high levels of enantioselectivity in these transformations. For instance, processes for the preparation of pyrrolidine-3-carboxylic acids have been developed involving the hydrogenation of a pyrrole-3-carboxylate precursor using a chiral diphosphine ligand complexed to a transition metal. google.com
The following table summarizes key enantioselective catalytic approaches:
| Catalytic Method | Key Features | Example Application |
| Organocatalytic Michael Addition | Metal-free, high enantioselectivity. | Synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% ee. rsc.orgresearchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | Direct construction of the pyrrolidine ring, control of multiple stereocenters. | Synthesis of enantioenriched α-deuterated pyrrolidine derivatives. nih.gov |
| Asymmetric Hydrogenation | High enantioselectivity for specific substrates. | Preparation of (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid. google.com |
Chiral Auxiliary-Mediated Synthetic Pathways
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the synthesis of pyrrolidine derivatives. The auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation and is subsequently removed. For instance, the synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers has been achieved using a chiral auxiliary approach. researchgate.net In this strategy, a chiral α,β-unsaturated N-acyloxazolidinone undergoes a 1,3-dipolar cycloaddition with an azomethine ylide, leading to the formation of a trans-3,4-disubstituted pyrrolidine with excellent diastereoselectivity. researchgate.net The chiral auxiliary can then be cleaved to afford the desired pyrrolidine-3-carboxylic acid derivative.
Diastereoselective Transformations and Control
When a molecule already contains a stereocenter, new stereocenters can be introduced with a high degree of diastereoselectivity. This principle can be applied to the synthesis of substituted N-hydroxypyrrolidines. Asymmetric multi-component reactions offer an efficient way to construct highly substituted pyrrolidine derivatives with excellent diastereocontrol. For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines with up to three contiguous stereocenters in a single step. nih.gov
Furthermore, the diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues has been achieved through a two-step reductive amination procedure, highlighting the ability to control stereochemistry in the formation of substituted pyrrolidine rings. nih.gov Such strategies could be adapted to precursors of this compound, where an existing stereocenter on a side chain could direct the formation of the chiral center at the 3-position of the pyrrolidine ring.
Organocatalytic Methodologies, Including Michael Addition Reactions
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral pyrrolidine derivatives. These methods often utilize small organic molecules, such as proline and its derivatives, to catalyze reactions with high stereoselectivity, avoiding the use of metal catalysts. nih.govmdpi.com The synthesis of pyrrolidine-3-carboxylic acid scaffolds can be achieved through organocatalytic enantioselective Michael addition reactions. rsc.org
A key strategy involves the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the Michael addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines, can generate intermediates that are subsequently cyclized to form highly functionalized pyrrolidines. nih.gov This approach allows for the creation of multiple stereocenters in a controlled manner. Research has demonstrated the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (e.g., 97% ee) in a two-step process initiated by an organocatalytic Michael addition. rsc.org
The reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, promoted by organocatalysts, provides a direct route to 5-hydroxypyrrolidines, which are precursors to 3-substituted proline derivatives. ku.ac.ae These tandem reactions can achieve high yields and excellent enantioselectivities, typically between 90-99% ee. ku.ac.ae The choice of catalyst, solvent, and reaction conditions is critical for achieving the desired stereochemical outcome.
| Catalyst Type | Reactants | Product Type | Key Features |
| Chiral Secondary Amine (e.g., Proline derivative) | 4-Alkyl-substituted 4-oxo-2-enoates + Nitroalkanes | 5-Alkyl-substituted pyrrolidine-3-carboxylic acid | High enantioselectivity (up to 97% ee) rsc.org |
| Chiral Secondary Amine | Aldehydes + Nitroalkenes | Functionalized γ-nitro carbonyl compounds (pyrrolidine precursors) | Generates all-carbon quaternary stereocenters nih.gov |
| Chiral Phase Transfer Catalyst | N-(diphenylmethylene)glycine ester + α,β-unsaturated ketone | γ-keto ester (pyrrolidine precursor) | Asymmetric conjugate addition researchgate.net |
| Proline-based dipeptide | 2-Acylaminomalonates + α,β-Unsaturated aldehydes | 5-Hydroxypyrrolidines | High yields and enantioselectivity (90-99% ee) ku.ac.ae |
Cyclization Reactions for Pyrrolidine Ring Assembly Applicable to N-Hydroxylated Structures
The construction of the pyrrolidine ring is a central challenge in the synthesis of this compound. Various cyclization strategies have been developed that are applicable to N-hydroxylated structures, allowing for the stereocontrolled formation of the five-membered ring.
Intramolecular cyclization involves the formation of the pyrrolidine ring from a linear precursor containing both the nucleophilic nitrogen and an electrophilic carbon center. This strategy is highly effective for controlling stereochemistry.
One such method is the intramolecular cyclization of aminoaldehydes, which can be derived from the ozonolysis of cyclic precursors, leading to the formation of the pyrrolidine ring. nih.gov Another powerful technique is nitrogen-centered radical cyclization onto silyl (B83357) enol ethers, which has been successfully used to construct protected hydroxylated pyrrolidines. ubc.ca The diastereoselectivity of this radical cyclization can be influenced by steric factors and the geometry of the olefin. ubc.ca
Additionally, the intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) provides a route to 2-substituted pyrrolidines. organic-chemistry.org Gold(I)-catalyzed diastereoselective cyclization of highly substituted aminoallene derivatives has also been employed for the synthesis of hydroxylated pyrrolidines. elsevierpure.com These methods highlight the versatility of intramolecular approaches in assembling the core pyrrolidine structure.
The 1,3-dipolar cycloaddition is a highly efficient and stereospecific method for constructing five-membered heterocyclic rings, making it exceptionally well-suited for pyrrolidine synthesis. wikipedia.org This reaction typically involves a 1,3-dipole, such as an azomethine ylide or a nitrone, and a dipolarophile, usually an alkene or alkyne. wikipedia.orgrsc.org
For the synthesis of N-hydroxylated pyrrolidines, the cycloaddition of nitrones is particularly relevant. Nitrones, which are N-oxides of imines, serve as direct precursors to the N-hydroxy functionality. Carbohydrate-derived nitrones, for example, have been used as chiral starting materials. Their reaction with dipolarophiles like trimethylsilyl (B98337) cyanide can proceed with high diastereoselectivity, yielding trans-addition products that are then converted into polyhydroxylated pyrrolidines. nih.gov
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is another powerful strategy. rsc.orgnih.gov This approach has been catalyzed by various metal complexes, including copper(I), to produce enantioenriched pyrrolidines in high yields and with excellent stereocontrol. nih.gov The versatility of this reaction allows for the synthesis of a wide range of substituted pyrrolidines by varying the components of the azomethine ylide and the dipolarophile. mdpi.commdpi.com
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Feature |
| Nitrone (e.g., from D-xylose) | Trimethylsilyl cyanide (TMSCN) | Uncatalyzed | trans-addition product, precursor to N-hydroxypyrrolidine nih.gov |
| Azomethine ylide | Electron-deficient alkene | Copper(I) / Chiral ligand | Enantioenriched fluorinated pyrrolidines (>20:1 dr, 97% ee) nih.gov |
| Isatin-derived azomethine ylide | Maleimides, 1,4-naphthoquinone | Catalysis-free, EtOH | N-fused pyrrolidinyl spirooxindoles (>99:1 dr) mdpi.com |
| Glycine-derived oxazolidin-5-one | N-phenylmaleimide | Heat (decarboxylation) | Indolizidine core structure mdpi.com |
The synthesis of lactams, specifically 2-pyrrolidones, represents an important indirect route to hydroxylated pyrrolidines. These cyclic amides serve as stable precursors that can be subsequently reduced to the corresponding cyclic amines. The formation of the lactam ring is often achieved through the intramolecular cyclization of linear ω-amino acids or their derivatives. researchgate.netdntb.gov.ua
Various methods exist for lactam synthesis. For example, the reaction of amide dianions with epibromohydrin (B142927) can regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org Another approach is the FeCl₃-promoted oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups, which provides a pathway to γ-lactams that may possess a quaternary carbon atom. researchgate.net Once the hydroxylated pyrrolidone precursor is formed, the amide functionality can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield the final hydroxylated pyrrolidine.
Chemoenzymatic and Biocatalytic Approaches to Hydroxylated Pyrrolidines
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches leverage the inherent selectivity of enzymes to perform challenging transformations, such as asymmetric hydroxylation or reduction, with exceptional precision. nih.gov
A notable example is the one-pot photoenzymatic synthesis of N-Boc-3-hydroxypyrrolidine. This process combines a regioselective photochemical oxyfunctionalization of N-Boc-pyrrolidine to generate N-Boc-3-pyrrolidinone, followed by a stereoselective enzymatic reduction of the ketone using a keto reductase (KRED). This method can achieve high conversions (up to 90%) and excellent enantiomeric excess (>99%). nih.govacs.org
Biocatalysts, particularly oxygenating enzymes like cytochrome P450 monooxygenases (P450s), are capable of direct C-H bond hydroxylation. Engineered P450s have been developed to selectively hydroxylate N-benzyl pyrrolidine at the unactivated C-3 position to provide either the (S)- or (R)-enantiomer. nih.gov Another innovative chemoenzymatic route begins with the fermentation of benzoic acid using R. eutrophus B9 to produce a homochiral diol. This intermediate then undergoes a sequence of chemical reactions, including a hetero-Diels-Alder cycloaddition and reductive cyclization, to ultimately yield a hydroxylated pyrrolidine. clockss.org
| Method | Key Transformation | Enzyme / Biocatalyst | Substrate | Product |
| Photoenzymatic Synthesis | Asymmetric carbonyl reduction | Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine nih.govacs.org |
| Biocatalytic Hydroxylation | Selective C-H activation | Engineered Cytochrome P450 | N-benzyl pyrrolidine | (R)- or (S)-N-benzyl-3-hydroxypyrrolidine nih.gov |
| Chemoenzymatic Synthesis | Dihydroxylation of arene | Benzoic acid dioxygenase | Benzoic Acid | cis-Dihydrodiol (precursor) clockss.org |
Derivatization Strategies and Functional Group Interconversions of N-Hydroxypyrrolidine-3-carboxylic Acid
The functional groups of this compound—the N-hydroxy moiety and the carboxylic acid—provide versatile handles for further chemical modification. Derivatization and functional group interconversions (FGIs) are crucial for synthesizing analogs, active pharmaceutical ingredients, and chemical probes. nih.govsolubilityofthings.com
The carboxylic acid group can be readily converted into a variety of other functional groups. thermofisher.com Esterification, through reaction with an alcohol under acidic conditions or via alkylation of the carboxylate salt, is a common transformation. nih.gov Amide bond formation can be achieved by coupling the carboxylic acid with an amine using carbodiimide (B86325) reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com Furthermore, the carboxylic acid can be reduced to a primary alcohol (1-hydroxypyrrolidine-3-methanol) using strong reducing agents like LiAlH₄ or borane. imperial.ac.uk
The N-hydroxy group also offers opportunities for derivatization, although its reactivity must be considered alongside the other functional groups. N-derivatization of hydroxylated pyrrolidines can be competitive, with reactions potentially occurring at both the nitrogen and the oxygen of the N-OH group. google.com Selective protection strategies may be required to achieve desired modifications, such as N-alkylation or N-acylation.
FGIs can also involve the conversion of the hydroxyl group of the pyrrolidine ring (if present, as in precursors) into other functionalities. For example, an alcohol can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new substituents. vanderbilt.edu
| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |
| Carboxylic Acid | Esterification | R'OH, H⁺ or Alkyl halide | Ester nih.gov |
| Carboxylic Acid | Amidation | R'NH₂, EDAC | Amide thermofisher.com |
| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol imperial.ac.uk |
| Carboxylic Acid | Conversion to Acyl Halide | SOCl₂ or (COCl)₂ | Acyl Chloride vanderbilt.edu |
| N-Hydroxy | O-Alkylation/Acylation | Electrophile, Base | N-alkoxy / N-acyloxy pyrrolidine |
| Alcohol (from COOH reduction) | Conversion to Halide | PBr₃, SOCl₂, or Ph₃P/I₂ | Alkyl Halide vanderbilt.edu |
Selective Modification of the Carboxylic Acid Functionality
The carboxylic acid group at the C-3 position of the pyrrolidine ring is a prime site for modification, enabling the synthesis of esters and amides. These transformations are fundamental in medicinal chemistry for altering a compound's pharmacokinetic and pharmacodynamic profile.
Esterification:
The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity and cell membrane permeability. Standard esterification methods can be effectively applied. For instance, reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or using coupling agents can yield the corresponding ester. More sophisticated methods involve the use of diazomethane (B1218177) or the Mitsunobu reaction for milder conditions, which are particularly useful for sensitive substrates.
Amide Bond Formation:
Amide synthesis is one of the most frequently employed reactions in drug discovery. The carboxylic acid of this compound can be coupled with a wide variety of primary and secondary amines to generate a diverse library of amide derivatives. This requires the activation of the carboxylic acid, which is typically achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.
Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. Other powerful coupling agents include uronium salts like HATU and HBTU. The choice of coupling reagent and reaction conditions is critical to ensure high yields and avoid racemization if the chiral integrity of the molecule is to be maintained.
Table 1: Representative Amide Coupling Reactions
| Amine | Coupling Reagent | Additive | Solvent | Product |
|---|---|---|---|---|
| Benzylamine | EDC | HOBt | DMF | N-Benzyl-1-hydroxypyrrolidine-3-carboxamide |
| Aniline | HATU | DIPEA | CH2Cl2 | N-Phenyl-1-hydroxypyrrolidine-3-carboxamide |
| Piperidine | DCC | DMAP | THF | (1-Hydroxypyrrolidin-3-yl)(piperidin-1-yl)methanone |
| Glycine methyl ester | BOP | Et3N | MeCN | Methyl 2-((1-hydroxypyrrolidine-3-carbonyl)amino)acetate |
Transformations Involving the N-Hydroxyl Group
The N-hydroxyl group is a unique and reactive handle that allows for a variety of chemical transformations, leading to derivatives with distinct biological and chemical properties. Key reactions include oxidation, reduction, and O-functionalization.
Oxidation: The N-hydroxyl group can be oxidized to form a stable nitroxide radical or a nitrone. The choice of oxidizing agent dictates the product. For instance, mild oxidizing agents like air in the presence of a metal catalyst can generate the nitroxide. Stronger oxidizing agents will lead to the corresponding nitrone. These functional groups are valuable in various fields; nitroxides are used as spin labels in electron paramagnetic resonance (EPR) studies, while nitrones are versatile intermediates in cycloaddition reactions for the synthesis of more complex heterocyclic systems.
Reduction: The N-hydroxyl group can be reduced to the corresponding secondary amine (pyrrolidine-3-carboxylic acid). This transformation is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or through the use of reducing agents like zinc in acetic acid. This reduction can be a crucial step in a multi-step synthesis where the N-hydroxy functionality is used as a temporary directing or protecting group.
O-Alkylation and O-Acylation: The oxygen atom of the N-hydroxyl group is nucleophilic and can undergo alkylation or acylation. O-alkylation with alkyl halides under basic conditions yields N-alkoxypyrrolidine derivatives. Similarly, O-acylation with acyl chlorides or anhydrides produces N-acyloxypyrrolidine compounds. These modifications can significantly impact the molecule's steric and electronic properties, as well as its metabolic stability.
Table 2: Key Transformations of the N-Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | MnO2, Ag2O | Nitrone |
| Reduction | H2, Pd/C | Secondary Amine |
| O-Alkylation | R-X, Base | N-Alkoxyamine |
| O-Acylation | R-COCl, Base | N-Acyloxyamine |
Strategic Use of Amine Protecting Groups
In the synthesis of complex derivatives of this compound, the selective protection of one functional group while another is being modified is a critical strategy. Protecting groups are temporarily installed to prevent unwanted side reactions.
Given the presence of two reactive sites (the N-hydroxyl group and the carboxylic acid), an orthogonal protection strategy is often necessary. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of one site without affecting the other.
For instance, the carboxylic acid can be protected as an ester (e.g., a benzyl (B1604629) or t-butyl ester). The benzyl ester can be removed by hydrogenolysis, while the t-butyl ester is cleaved under acidic conditions. The N-hydroxyl group can be protected with groups such as the benzyl (Bn) or a silyl group like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule.
The strategic sequence of protection and deprotection is paramount. For example, if a reaction is to be performed on the N-hydroxyl group, the carboxylic acid should be protected first. Conversely, if the carboxylic acid is to be modified (e.g., amide coupling), the N-hydroxyl group might need protection to prevent its interference with the coupling reagents. The development of novel, chemoselective protecting groups, such as photolabile groups, continues to enhance the synthetic chemist's ability to construct complex molecules with high precision.
Scalable Synthesis and Process Chemistry for Chiral N-Hydroxypyrrolidine-3-carboxylic Acid Precursors
The transition from laboratory-scale synthesis to industrial production of chiral precursors for N-Hydroxypyrrolidine-3-carboxylic acid presents significant challenges. Process chemistry focuses on developing synthetic routes that are not only high-yielding but also safe, cost-effective, environmentally friendly, and scalable. A key chiral precursor is (S)-4-amino-2-hydroxybutyric acid, which can be cyclized to form the desired pyrrolidine ring system.
The industrial production of enantiomerically pure (S)-4-amino-2-hydroxybutyric acid often relies on biotechnological methods. guidechem.com Enzymatic resolution or asymmetric synthesis using biocatalysts can provide high optical purity, which is crucial for pharmaceutical applications. nih.gov These enzymatic processes are often more sustainable than classical chemical resolutions. nih.gov
For the synthesis of the pyrrolidine ring itself, process optimization is key. This includes:
Solvent Selection: Choosing solvents that are effective, safe, and easily recyclable.
Reagent Stoichiometry: Minimizing the use of excess reagents to reduce cost and waste.
Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize throughput and minimize energy consumption.
Purification: Developing efficient purification methods, such as crystallization, to avoid costly and time-consuming chromatographic techniques.
Continuous flow chemistry is an emerging technology that offers significant advantages for scalable synthesis. rsc.org Flow reactors can provide better control over reaction parameters, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. rsc.org The development of robust and scalable routes often involves multi-kilogram scale pilot runs to identify and address any potential issues before moving to full-scale production. The synthesis of related chiral pyrrolidines for pharmaceuticals has demonstrated that practical, large-scale syntheses are achievable through careful route selection and process optimization.
Table 3: Comparison of Synthetic Scales
| Parameter | Laboratory Scale | Process/Industrial Scale |
|---|---|---|
| Quantity | mg to g | kg to tons |
| Primary Goal | Proof of concept, novelty | Cost, safety, efficiency, robustness |
| Purification | Chromatography | Crystallization, distillation |
| Technology | Batch reactors | Batch or continuous flow reactors |
| Cost Focus | Reagent cost is secondary | Overall process cost is critical |
Reactivity Profiles and Mechanistic Investigations of N Hydroxypyrrolidine 3 Carboxylic Acid Derivatives
Detailed Elucidation of Reaction Mechanisms in Key Synthetic Transformations
The synthesis of N-hydroxypyrrolidine-3-carboxylic acid and its derivatives can be achieved through various synthetic routes, each with distinct reaction mechanisms. Key transformations include cyclization of acyclic precursors and modifications of existing cyclic systems.
One prevalent mechanistic pathway involves the intramolecular cyclization of linear precursors. For instance, the synthesis can be approached via an intramolecular Michael addition. In this process, a suitably functionalized acyclic amine containing the N-hydroxyl group acts as a nucleophile, attacking an α,β-unsaturated ester moiety within the same molecule to form the five-membered pyrrolidine (B122466) ring. Another common strategy is the cyclization of acyclic amino acids, which can be achieved through reductive amination followed by intramolecular ring closure. researchgate.netdntb.gov.ua
Alternatively, derivatization from readily available chiral precursors, such as 4-hydroxyproline, provides a robust method for synthesizing these compounds. nih.gov The mechanism involves a series of protection, activation, and substitution steps to replace the C-4 hydroxyl group and introduce the N-hydroxyl functionality. For example, the hydroxyl group at C-4 can be converted into a good leaving group, followed by an intramolecular nucleophilic substitution by the nitrogen atom.
[3+2] cycloaddition reactions, particularly those involving azomethine ylides and dipolarophiles, represent another powerful mechanistic approach to constructing the pyrrolidine core. researchgate.net The N-hydroxyl group can be introduced before or after the cycloaddition event, influencing the reactivity and stability of the intermediates.
Below is a table summarizing key synthetic transformations and their mechanistic features.
| Synthetic Transformation | Key Mechanistic Steps | Typical Reagents/Conditions |
|---|---|---|
| Intramolecular Michael Addition | Nucleophilic attack of the N-hydroxyamino group on an α,β-unsaturated carbonyl system, followed by proton transfer. | Base catalyst (e.g., Et3N, DBU) to deprotonate the nucleophile. |
| Reductive Cyclization of Nitro Compounds | Reduction of a nitro group to a hydroxylamine (B1172632), followed by spontaneous or catalyzed intramolecular cyclization onto an electrophilic center (e.g., an ester or aldehyde). | Reducing agents like Zn/NH4Cl or catalytic hydrogenation (e.g., Pd/C, H2). |
| Modification of 4-Hydroxyproline | Protection of functional groups, activation of the C-4 hydroxyl group (e.g., tosylation), nucleophilic substitution, and introduction/modification of the N-substituent. nih.gov | Protecting groups (e.g., Boc, Cbz), sulfonyl chlorides (TsCl, MsCl), various nucleophiles. nih.gov |
| [3+2] Cycloaddition | Generation of an azomethine ylide from an amino acid precursor, followed by concerted or stepwise cycloaddition with an alkene. researchgate.net | Aldehyde, amino acid ester, and a dipolarophile; often catalyzed by metal salts or Lewis acids. |
Control and Exploitation of Stereochemical Selectivity in Chemical Reactions
Achieving high stereochemical control is crucial in the synthesis of pyrrolidine derivatives due to their frequent application as chiral building blocks. The stereocenters at C-3 and potentially other positions on the pyrrolidine ring can be controlled through several strategies.
Chiral Pool Synthesis: A common approach is to start from enantiomerically pure starting materials, such as L- or D-4-hydroxyproline. nih.gov The inherent chirality of the starting material is transferred through the synthetic sequence, dictating the absolute stereochemistry of the final product. This method is highly reliable for producing optically pure compounds. nih.gov
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. For example, the Michael addition of nitroalkanes to enoates, catalyzed by chiral thioureas or primary amines, can generate precursors to pyrrolidine-3-carboxylic acids with high enantioselectivity (ee). researchgate.netrsc.org The catalyst forms a transient chiral complex with the reactants, directing the nucleophilic attack to one face of the electrophile.
Substrate Control: In molecules with pre-existing stereocenters, diastereoselectivity can be achieved by substrate control. The resident chiral center directs the approach of incoming reagents to the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer. This is often observed in alkylation or reduction reactions of substituted pyrrolidine rings.
The following table provides examples of stereoselective reactions used in the synthesis of chiral pyrrolidine derivatives.
| Reaction Type | Chiral Source/Catalyst | Key Feature | Typical Stereoselectivity |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral thiourea (B124793) or amine organocatalyst. researchgate.net | Formation of a C-C bond with high enantiocontrol. researchgate.net | Often >90% ee. rsc.org |
| Chiral Pool Synthesis | L- or D-4-Hydroxyproline. nih.gov | Transfer of chirality from the starting material. nih.gov | >99% ee. |
| Asymmetric [3+2] Cycloaddition | Chiral metal-ligand complex (e.g., Ag(I) with a chiral phosphine (B1218219) ligand). | Controls the facial selectivity of the cycloaddition. | High ee and diastereoselectivity. |
| Diastereoselective Reduction | Substrate control from an existing stereocenter. | The existing chiral center directs the hydride attack. | Varies depending on substrate and reagent, can be >95:5 dr. |
Intramolecular Rearrangements and Cyclization Phenomena Involving the N-Hydroxyl Functionality
The N-hydroxyl group is not merely a passive spectator; it actively participates in unique intramolecular reactions. Its nucleophilic character enables it to engage in various cyclization and rearrangement processes.
A key reaction for the synthesis of N-hydroxypyrrolidines is the Cope-House cyclization . researchgate.net This reaction involves the intramolecular nucleophilic attack of a hydroxylamine onto an unactivated double bond. The reaction proceeds through a concerted mechanism and is a powerful method for forming the N-hydroxypyrrolidine ring stereoselectively. researchgate.net
The N-hydroxyl group can also act as an internal nucleophile, attacking other electrophilic centers within the molecule. For example, if a side chain contains a leaving group, an intramolecular SN2 reaction can occur, leading to the formation of bicyclic products, such as pyrrolizidine (B1209537) or indolizidine N-oxides.
Furthermore, the N-hydroxyl group can be oxidized to a nitrone. This nitrone functionality can then undergo intramolecular [3+2] cycloaddition with a tethered alkene or alkyne, a transformation known as the Kinugasa reaction, to form complex polycyclic systems. This sequence provides a powerful tool for building molecular complexity from relatively simple precursors. nih.gov
The table below outlines significant intramolecular reactions involving the N-hydroxyl group.
| Reaction | Description | Resulting Structure |
|---|---|---|
| Cope-House Cyclization | Intramolecular nucleophilic addition of a hydroxylamine to a C=C double bond. researchgate.net | N-Hydroxypyrrolidine. researchgate.net |
| Intramolecular SN2 Reaction | The N-hydroxyl oxygen attacks an electrophilic carbon, displacing a leaving group. | Bicyclic N-alkoxypyrrolidinium salts or related structures. |
| Oxidation and Intramolecular Cycloaddition | The N-hydroxyl group is oxidized to a nitrone, which then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile. | Fused or bridged polycyclic isoxazolidine (B1194047) systems. |
Role of N-Hydroxyl Group in Influencing Reaction Pathways
The N-hydroxyl group exerts a profound influence on the reactivity of the pyrrolidine ring, directing reaction pathways through a combination of electronic, steric, and coordinating effects.
Electronic Effects: The oxygen atom of the N-hydroxyl group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the basicity and nucleophilicity of the nitrogen atom compared to a standard pyrrolidine. nih.gov However, the lone pairs on the oxygen can also participate in resonance, which can modulate the electronic character of the system. This dual nature influences the susceptibility of the ring to electrophilic or nucleophilic attack.
Directing Group and Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor. algoreducation.com This property can be exploited to direct reactions by forming intramolecular hydrogen bonds, which can lock the molecule into a specific conformation. hyphadiscovery.com This conformational rigidity can enhance stereoselectivity in subsequent reactions by shielding one face of the molecule. Furthermore, the hydroxyl group can coordinate to metal catalysts, acting as a directing group to guide C-H activation or other transformations to specific sites near the N-O bond.
Precursor to Reactive Intermediates: The N-hydroxyl group serves as a versatile chemical handle that can be transformed into other functional groups, opening up diverse reaction pathways. As mentioned, it can be readily oxidized to a nitrone, a valuable 1,3-dipole for cycloaddition reactions. nih.gov It can also be activated and used in rearrangements or elimination reactions. The presence of the N-O bond is a key structural feature that can be targeted for specific cleavage or modification, which is a different reactivity profile compared to simple amines. nih.gov
The multifaceted roles of the N-hydroxyl group are summarized in the table below.
| Role | Mechanism of Influence | Impact on Reactivity |
|---|---|---|
| Electronic Modifier | Strong inductive electron withdrawal (-I effect). fiveable.me | Reduces nitrogen basicity; influences the reactivity of the pyrrolidine ring. nih.gov |
| Conformational Anchor | Formation of intramolecular hydrogen bonds. hyphadiscovery.com | Restricts conformational freedom, leading to enhanced stereoselectivity in reactions. |
| Coordinating/Directing Group | Lewis basic oxygen can coordinate to metal centers. | Directs metal-catalyzed reactions (e.g., C-H activation) to proximal positions. |
| Precursor to Nitrones | Oxidation of the N-hydroxyl group. nih.gov | Enables participation in 1,3-dipolar cycloaddition reactions, expanding synthetic possibilities. nih.gov |
Applications of N Hydroxypyrrolidine 3 Carboxylic Acid As a Versatile Chiral Building Block in Organic Synthesis
Utilization in the Construction of Complex Nitrogen-Containing Heterocycles
The pyrrolidine (B122466) ring is a common motif in a vast number of natural products and synthetic compounds with significant biological activity. researchgate.netopenmedicinalchemistryjournal.com 1-Hydroxypyrrolidine-3-carboxylic acid serves as a key starting material for the stereoselective synthesis of more complex nitrogen-containing heterocyclic systems. openmedicinalchemistryjournal.com The functional groups on the pyrrolidine ring allow for a variety of chemical transformations. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups, while the N-hydroxy group can participate in cycloaddition reactions or be used to introduce further complexity.
One common strategy involves the use of 1,3-dipolar cycloaddition reactions, where the N-hydroxy group can be transformed into a nitrone, which then reacts with various dipolarophiles to construct larger, more intricate heterocyclic frameworks. nih.gov This approach has been successfully employed to synthesize a range of polycyclic structures that are otherwise difficult to access. Furthermore, the existing stereocenter on the pyrrolidine ring can direct the stereochemical outcome of these reactions, leading to the formation of enantiomerically pure products. The synthesis of pyrazole (B372694) and pyrrole (B145914) derivatives has been achieved through the condensation of hydrazides derived from pyrrolidine-3-carboxylic acid with diketones. ktu.lt
Design and Synthesis of Novel Pyrrolidine-Based Chemical Scaffolds
The development of novel chemical scaffolds is a cornerstone of modern medicinal chemistry, providing new avenues for drug discovery. researchgate.net this compound is an ideal starting point for creating diverse libraries of pyrrolidine-based scaffolds. mdpi.comnih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows for a better exploration of chemical space compared to flat, aromatic structures. researchgate.net This is particularly important for designing molecules that can interact with the complex, three-dimensional binding sites of biological targets like proteins and enzymes.
By systematically modifying the substituents on the pyrrolidine ring, chemists can generate a wide range of analogs with distinct shapes, sizes, and electronic properties. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. mdpi.com These studies have shown that the biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrrolidine scaffold. mdpi.com The versatility of this building block allows for the creation of libraries of compounds that can be screened for a variety of biological activities, accelerating the process of drug discovery.
Application in Peptide Chemistry, Including Proline Isomer Research
Proline is a unique proteinogenic amino acid due to its cyclic structure, which imposes significant conformational constraints on the peptide backbone. nih.gov The cis/trans isomerization of the peptide bond preceding a proline residue is a critical process in protein folding and function. nih.gov this compound, as a proline analog, is a valuable tool for studying these phenomena. thieme-connect.de
| Proline Analog | Key Feature | Impact on Peptide Structure |
| This compound | N-hydroxy group | Influences cis/trans isomerization and local conformation. |
| 3-Substituted Prolines | Substituent at the 3-position | Can stabilize specific secondary structures like β-turns. nih.gov |
| Azetidine-2-carboxylic acid | Four-membered ring | Increases conformational rigidity. |
| Pipecolic acid | Six-membered ring | Expands the conformational space compared to proline. |
Precursor for DNA Mimicking Pyrrolidine Peptide Nucleic Acid (PNA) Analogs
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a peptide-like chain. nih.govmdpi.com PNAs can bind to complementary DNA and RNA sequences with high affinity and specificity, making them promising candidates for applications in diagnostics, genetic engineering, and antisense therapy. nih.govnih.gov The development of conformationally constrained PNA analogs is an active area of research aimed at improving their binding properties and biological stability.
This compound serves as a chiral precursor for the synthesis of pyrrolidinyl PNAs, where the pyrrolidine ring is incorporated into the PNA backbone. nih.govnih.gov This creates a more rigid and pre-organized structure that can enhance binding to target nucleic acid sequences. nih.gov The stereochemistry of the pyrrolidine ring plays a crucial role in determining the binding affinity and selectivity of the resulting PNA. nih.govnih.gov By using enantiomerically pure this compound, researchers can synthesize pyrrolidinyl PNAs with well-defined three-dimensional structures, leading to improved performance in various applications.
Intermediate for the Synthesis of Biologically Relevant Small Molecules in Medicinal Chemistry Research
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs and clinical candidates. nih.gov this compound is a valuable intermediate for the synthesis of a diverse array of biologically active small molecules. researchgate.net Its utility stems from its ability to serve as a chiral template for the construction of complex molecular architectures.
This building block has been utilized in the synthesis of compounds targeting a variety of diseases, including infectious diseases, cancer, and neurological disorders. For example, derivatives of pyrrolidine-3-carboxylic acid have been investigated as antibacterial agents. ktu.lt The synthesis of various pyrrolidine-containing drugs often starts from chiral precursors like hydroxyproline (B1673980) or its derivatives. nih.gov The ability to introduce diverse functional groups onto the pyrrolidine ring allows for the fine-tuning of the pharmacological properties of the final compounds, such as their potency, selectivity, and pharmacokinetic profile. The table below lists some examples of biologically active compounds or scaffolds derived from or related to pyrrolidine-3-carboxylic acid.
| Compound/Scaffold | Biological Target/Activity | Reference |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antimicrobial (Gram-positive bacteria), Anticancer | mdpi.com |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antibacterial | nih.gov |
| 4-Benzylpyrrolidine-3-carboxylic acid derivatives | Peroxisome proliferator-activated receptor (PPAR) agonists | nih.gov |
| (S)-3-Hydroxypyrrolidine | Intermediate for various chiral pharmaceuticals (e.g., antibacterials, analgesics) | google.com |
Advanced Analytical and Spectroscopic Characterization of N Hydroxypyrrolidine 3 Carboxylic Acid Structures
Determination of Absolute Configuration Using Chiroptical Techniques
The presence of two chiral centers in 1-Hydroxypyrrolidine-3-carboxylic acid (at C3 and the stereocenter that would be C2 in proline) gives rise to four possible stereoisomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for assigning the absolute configuration of each stereoisomer. mdpi.comresearchgate.net
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful methods for this purpose. The ECD spectrum of a chiral molecule is highly sensitive to the spatial arrangement of its chromophores. In this compound, the primary chromophores are the carboxylic acid group (-COOH) and the N-hydroxy group (-N-OH). The carboxyl group typically exhibits a weak n → π* transition around 200-220 nm, which gives rise to a Cotton effect (a characteristic peak or trough) in the ECD spectrum. The position, sign, and intensity of this Cotton effect are dictated by the stereochemistry of the adjacent chiral centers.
For instance, studies on analogous α-amino acids and hydroxycarboxylic acids have demonstrated that the sign of the Cotton effect associated with the carboxyl chromophore can be empirically correlated to the absolute configuration at the α-carbon. nih.gov By comparing the experimental ECD spectrum of an enantiomer of this compound with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), an unambiguous assignment of its absolute configuration can be achieved. mdpi.com The analysis would involve modeling the likely solution-phase conformations of each stereoisomer and calculating their Boltzmann-averaged ECD spectra for a robust comparison with experimental data.
Table 1: Predicted Chiroptical Properties for Stereoisomers of this compound Note: This table is predictive and based on general principles of chiroptical spectroscopy. Actual values require experimental measurement and calculation.
| Stereoisomer | Predicted Sign of n → π* Cotton Effect (~210 nm) | Predicted Optical Rotation [α]D |
|---|---|---|
| (3R)-isomer | Positive or Negative | Specific value (e.g., +X or -Y) |
| (3S)-isomer | Opposite to (3R)-isomer | Opposite to (3R)-isomer |
X-ray Crystallography for Precise Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.
For this compound, a successful crystallographic analysis would reveal the exact conformation of the five-membered pyrrolidine (B122466) ring. The ring is not planar and will adopt an "envelope" or "twist" conformation to minimize steric strain. The analysis would also detail the orientation of the hydroxyl and carboxylic acid substituents.
Crucially, the solid-state structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. The hydroxyl group (-OH), the N-hydroxy group (-N-OH), and the carboxylic acid group (-COOH) are all potent hydrogen bond donors and acceptors. X-ray analysis would map this hydrogen-bonding network precisely, showing how individual molecules pack together in the crystal lattice. This information is invaluable for understanding the physicochemical properties of the solid material, such as melting point and solubility.
Structural studies of related cyclic hydroxamic acids and proline derivatives show that the hydroxamic acid moiety can exist in Z or E configurations and participates extensively in hydrogen bonding. researchgate.netmdpi.comnih.gov In the crystal structure of this compound, one would expect to observe strong hydrogen bonds, such as O-H···O=C, N-O-H···O, and C=O···H-O, defining the supramolecular architecture.
Table 2: Expected Crystallographic Data Parameters for this compound Note: This table presents typical parameters obtained from an X-ray crystallography experiment and is for illustrative purposes.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Bond Lengths (Å) | Precise values for C-C, C-N, C-O, N-O, O-H bonds |
| Bond Angles (°) | Precise values for all angles, defining molecular geometry |
| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |
High-Resolution NMR Spectroscopy for Solution-State Conformational and Structural Elucidation
While X-ray crystallography defines the static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for probing the structure and dynamics of molecules in solution. High-resolution 1H and 13C NMR spectra provide a wealth of information about the chemical environment of each atom.
For this compound, the 1H NMR spectrum would display distinct signals for each proton in the molecule. The chemical shifts of these protons are influenced by neighboring functional groups. For example, the proton at C3 (H3) would be shifted downfield due to the adjacent electron-withdrawing carboxylic acid group. The protons on the pyrrolidine ring would appear as complex multiplets due to spin-spin coupling with their neighbors. The coupling constants (J-values) extracted from these multiplets are related to the dihedral angles between the protons, providing crucial information about the ring's conformation in solution.
This is analogous to the well-studied NMR spectra of proline and hydroxyproline (B1673980), where the ring protons exhibit characteristic chemical shifts and coupling patterns that define the ring pucker. chemicalbook.comchemicalbook.comhmdb.ca Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. The Nuclear Overhauser Effect (NOE) can be measured using 2D NOESY experiments to identify protons that are close in space, further refining the three-dimensional solution structure.
Table 3: Predicted 1H NMR Chemical Shifts for this compound Note: Predicted values are based on data from analogous compounds like L-Hydroxyproline and D-Proline and are subject to solvent and pH effects. chemicalbook.comchemicalbook.com
| Proton | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| H2 (CH) | ~4.0 - 4.5 | Multiplet (dd, t) |
| H3 (CH) | ~3.0 - 3.5 | Multiplet |
| H4 (CH2) | ~2.0 - 2.5 | Multiplet |
| H5 (CH2) | ~3.2 - 3.8 | Multiplet |
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass of the molecular ion with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound (C₅H₉NO₃).
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways can be predicted based on the known behavior of carboxylic acids, amino acids, and hydroxamic acids. researchgate.net
Common fragmentation pathways would likely include:
Loss of water (H₂O, 18 Da): From the carboxylic acid and/or the N-hydroxy group.
Loss of carbon dioxide (CO₂, 44 Da): A characteristic fragmentation of carboxylic acids, known as decarboxylation.
Loss of the carboxyl group (COOH, 45 Da):
Cleavage of the pyrrolidine ring: This would lead to a series of smaller fragment ions characteristic of the ring structure. For example, cleavage adjacent to the nitrogen atom is a common pathway for proline and its derivatives. nih.govumaryland.edu
By carefully analyzing the masses of the fragment ions, the structural components of the molecule can be pieced together, confirming the identity of the compound.
Table 4: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound Note: This table is predictive. [M-H]⁻ is assumed as the precursor ion in negative ion mode.
| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| [M-H-18]⁻ | H₂O | Dehydrated molecular ion |
| [M-H-44]⁻ | CO₂ | Decarboxylated molecular ion |
| [M-H-45]⁻ | HCOOH | Ion from loss of formic acid |
Computational Chemistry and Theoretical Studies on N Hydroxypyrrolidine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically for 1-Hydroxypyrrolidine-3-carboxylic acid. Consequently, crucial information regarding its electronic structure, including molecular orbital energies (HOMO-LUMO gap), electron density distribution, and molecular electrostatic potential, remains uncharacterized. Furthermore, key molecular properties that can be derived from such calculations, such as dipole moment, polarizability, and various spectroscopic parameters, have not been computationally determined and reported for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide invaluable insights into the dynamic behavior of molecules in various environments, such as in solution. However, no MD simulation studies have been reported for this compound. As a result, there is no computational data on its behavior over time, its interactions with solvent molecules (e.g., water), or its structural fluctuations and stability. Understanding these dynamic properties is essential for predicting its behavior in a biological context.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Computational Modeling
Computational models are powerful tools for predicting the reactivity of molecules, including identifying sites susceptible to nucleophilic or electrophilic attack, and forecasting the regioselectivity and stereoselectivity of potential reactions. For this compound, there is a lack of published computational studies focusing on these aspects. Therefore, theoretical predictions regarding its chemical reactivity, based on calculated reactivity descriptors, have not been made.
Biosynthesis and Natural Occurrence of Hydroxylated Pyrrolidine Carboxylic Acids
Enzymatic Pathways Leading to Pyrrolidine (B122466) Hydroxylation
The hydroxylation of the pyrrolidine ring is a key biochemical transformation, often catalyzed by a specific class of enzymes known as prolyl hydroxylases. wikipedia.org These enzymes are members of the iron- and 2-oxoglutarate-dependent dioxygenase superfamily. nih.gov Their catalytic activity involves the incorporation of one atom of molecular oxygen into the substrate, with the other oxygen atom being incorporated into the co-substrate 2-oxoglutarate, leading to its conversion to succinate. This reaction is dependent on the presence of Fe(II) as a cofactor and often utilizes ascorbate (B8700270) as a reducing agent to maintain the iron in its catalytically active ferrous state. proteopedia.org
There are several families of prolyl hydroxylases with distinct cellular locations and substrate specificities.
Collagen Prolyl 4-Hydroxylases (C-P4Hs) : These enzymes are located in the lumen of the endoplasmic reticulum and are crucial for the post-translational modification of collagen. tandfonline.com They catalyze the hydroxylation of specific proline residues within the collagen polypeptide chains, a modification that is essential for the stability of the collagen triple helix. tandfonline.com
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (HIF-P4Hs or PHDs) : Found in the cytoplasm and nucleus, these enzymes play a central role in cellular oxygen sensing. proteopedia.orgtandfonline.com They hydroxylate specific proline residues in the alpha subunit of the hypoxia-inducible factor (HIF), a transcription factor that regulates genes involved in the response to low oxygen levels (hypoxia). tandfonline.comguidetopharmacology.org This hydroxylation marks the HIF-α subunit for degradation under normal oxygen conditions. guidetopharmacology.org
The general mechanism for prolyl hydroxylation by these enzymes involves the binding of Fe(II), 2-oxoglutarate, and the proline-containing substrate to the enzyme's active site. Molecular oxygen then coordinates with the iron, leading to a series of reactions that result in the hydroxylation of the proline residue and the oxidative decarboxylation of 2-oxoglutarate.
| Enzyme Family | Cellular Location | Primary Function |
| Collagen Prolyl 4-Hydroxylases (C-P4Hs) | Endoplasmic Reticulum | Collagen triple helix stabilization tandfonline.com |
| Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-P4Hs/PHDs) | Cytoplasm and Nucleus | Regulation of HIF-α stability and oxygen sensing proteopedia.orgtandfonline.com |
Isolation and Structural Characterization from Biological Sources
Hydroxylated pyrrolidine structures are integral components of various natural products, most notably the pyrrolizidine (B1209537) alkaloids (PAs). These compounds are found in numerous plant species, particularly within the families Boraginaceae, Asteraceae (tribe Senecioneae), and Fabaceae (tribe Crotalarieae). mdpi.comphytolab.com Plants produce these alkaloids as a chemical defense mechanism against herbivores. mdpi.com
Pyrrolizidine alkaloids are typically esters composed of a necine base (a hydroxylated pyrrolizidine ring system) and one or more necic acids. nih.gov The necine base itself is derived from the amino acid ornithine. nih.gov The structural diversity of PAs arises from the different necine bases and necic acids, as well as the patterns of esterification. nih.gov The necine base can be hydroxylated at various positions, contributing to the wide array of PA structures observed in nature. nih.gov
The isolation of these compounds from plant material is a multi-step process that typically begins with extraction using a suitable solvent. The crude extract is then subjected to various chromatographic techniques to separate the individual alkaloids. The structural characterization of the isolated compounds relies heavily on spectroscopic methods. Mass spectrometry is used to determine the molecular mass and fragmentation patterns, providing clues about the structure. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is employed to elucidate the detailed connectivity and stereochemistry of the molecule. In some cases, X-ray crystallography can be used to determine the three-dimensional structure of the crystalline compound with high precision. researchgate.net
An example of a well-studied pyrrolizidine alkaloid is monocrotaline, which has been isolated from plants of the Crotalaria genus. researchgate.net Its complex structure, featuring a hydroxylated pyrrolizidine core esterified with a dicarboxylic acid, was determined through extensive chemical degradation studies and spectroscopic analysis. researchgate.net
| Compound Class | Common Natural Source | Structural Feature |
| Pyrrolizidine Alkaloids | Plants (e.g., Boraginaceae, Asteraceae) | Hydroxylated pyrrolizidine core esterified with necic acids mdpi.comnih.gov |
Chemoenzymatic Synthetic Approaches Inspired by Biosynthetic Pathways
The intricate structures of naturally occurring hydroxylated pyrrolidines, coupled with their potential biological activities, have driven the development of synthetic methods for their preparation. Chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer powerful strategies for accessing these molecules. These methods often draw inspiration from the way these compounds are built in nature.
One approach involves using enzymes to create key chiral intermediates, which are then elaborated into the target pyrrolidine derivatives through chemical reactions. For instance, the fermentation of benzoic acid using the microorganism Ralstonia eutrophus can produce a chiral diol, which serves as a starting material for the synthesis of a hydroxylated pyrrolidine. clockss.org This initial enzymatic step establishes the stereochemistry that is carried through subsequent chemical transformations, including cycloaddition and reductive cyclization, to form the pyrrolidine ring. clockss.org
Another strategy combines photochemical reactions with enzymatic catalysis in a one-pot process. For example, a photo-oxyfunctionalization reaction can be used to introduce a carbonyl group into the pyrrolidine ring at a specific position. nih.gov This intermediate can then be subjected to a stereoselective biocatalytic transamination or carbonyl reduction in the same reaction vessel to produce chiral amino- or hydroxy-pyrrolidines with high enantiomeric excess. nih.gov This method provides a direct and efficient route to these valuable building blocks from simple starting materials. nih.gov
These chemoenzymatic methods highlight the synergy between chemical and biological catalysis, enabling the synthesis of complex, optically pure hydroxylated pyrrolidine derivatives that would be challenging to produce using purely chemical or biological methods alone.
| Approach | Key Steps | Advantage |
| Fermentation-based | Enzymatic oxidation of an aromatic acid to a chiral diol, followed by chemical cyclization. clockss.org | Establishes key stereocenters early in the synthesis. |
| Photoenzymatic | Photochemical oxyfunctionalization to create a ketone intermediate, followed by enzymatic reduction or transamination. nih.gov | One-pot procedure from simple starting materials, high stereoselectivity. nih.gov |
Emerging Research Frontiers and Future Perspectives in N Hydroxypyrrolidine 3 Carboxylic Acid Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrolidine (B122466) derivatives is a cornerstone of modern organic chemistry, and there is a growing emphasis on developing environmentally benign and efficient synthetic routes. mdpi.com Future research into 1-Hydroxypyrrolidine-3-carboxylic acid will likely focus on several key areas of sustainable synthesis:
Biocatalysis : The use of enzymes to perform specific chemical transformations offers a green alternative to traditional chemical methods. nih.gov Biocatalytic approaches, such as the use of hydroxylases or transaminases, could be employed for the stereoselective synthesis of this compound and its derivatives. nih.govacs.org For instance, the hydroxylation of a suitable pyrrolidine precursor using a specific monooxygenase could provide a direct and enantioselective route to the target molecule. nih.govacs.org
Flow Chemistry : Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and reaction control. uc.ptapple.comspringerprofessional.de The synthesis of heterocyclic compounds, including pyrrolidines, has been successfully demonstrated using flow chemistry. mdpi.comresearchgate.net Future methodologies for preparing this compound could involve multi-step flow systems, where the formation of the pyrrolidine ring and subsequent N-hydroxylation are performed in a continuous sequence, minimizing the need for isolation and purification of intermediates. uc.pt
Acceptorless Dehydrogenative Coupling (ADC) : This strategy offers an environmentally friendly way to synthesize N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org While direct application to N-hydroxypyrrolidines may be challenging, the principles of ADC could inspire novel catalytic cycles for the formation of the pyrrolidine ring from sustainable starting materials.
A comparative look at potential sustainable synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of suitable enzymes (e.g., hydroxylases). |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation. | Development of robust multi-step flow protocols for pyrrolidine synthesis and N-hydroxylation. |
| Green Solvents | Reduced environmental impact, improved safety. | Identification of effective and recyclable bio-based solvents for the reaction sequence. |
| ADC Principles | Use of renewable starting materials, generation of benign byproducts. | Design of novel catalytic systems for the formation of the N-hydroxypyrrolidine core. |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the discovery and optimization of new molecules. For a scaffold like this compound, these technologies can accelerate the exploration of its chemical space and the identification of derivatives with desired properties.
Future research in this area will likely involve:
Automated Library Synthesis : The development of an automated synthesis platform for this compound derivatives would enable the rapid generation of a library of compounds. This could be achieved by functionalizing the carboxylic acid group with a diverse range of amines or alcohols, or by modifying the pyrrolidine ring.
High-Throughput Screening : Once a library of derivatives is synthesized, HTE can be used to screen for a variety of properties, such as biological activity, catalytic activity, or material properties. This would allow for the rapid identification of lead compounds for further development.
Machine Learning-Guided Optimization : The data generated from HTE can be used to train machine learning algorithms to predict the properties of new, unsynthesized derivatives. This in silico screening can help to prioritize the synthesis of the most promising compounds, further accelerating the discovery process.
The workflow for such an integrated approach would involve a cyclical process of design, synthesis, testing, and learning, enabling a much faster pace of discovery than traditional methods.
Exploration of N-Hydroxypyrrolidine-3-carboxylic Acid in Advanced Materials Science
While the application of N-hydroxypyrrolidines in materials science is a nascent field, the unique structural features of this compound suggest several promising avenues for future exploration. The presence of both a hydroxyl group on the nitrogen and a carboxylic acid provides handles for polymerization and functionalization.
Potential future research directions include:
Functional Monomers for Polymers : The carboxylic acid or the N-hydroxy group could be modified to introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group. nih.govspecificpolymers.comsongwon.com The resulting monomer could then be incorporated into polymers, potentially imparting unique properties such as improved hydrophilicity, metal-chelating abilities, or redox activity. The pyrrolidone ring, a structural relative, is a key component of the versatile polymer poly(N-vinyl pyrrolidone) (PNVP), known for its biocompatibility and use in various biomedical applications. mdpi.com This suggests that polymers incorporating the this compound scaffold could also have interesting and useful properties.
Surface Modification of Materials : The hydroxyl and carboxylic acid groups can be used to anchor the molecule to the surface of materials, such as metal oxides or nanoparticles. mdpi.com This could be used to modify the surface properties of these materials, for example, to improve their biocompatibility or to introduce specific functionalities. The hydroxyl groups on the surface of materials like silica (B1680970) are known to be key determinants of their interaction with biological molecules. mdpi.com
Hydrogel Formation : The ability of the molecule to form hydrogen bonds through its hydroxyl and carboxylic acid groups could be exploited in the formation of hydrogels. These hydrogels could have applications in drug delivery, tissue engineering, or as smart materials that respond to changes in their environment.
The potential roles of this compound in materials science are summarized below:
| Potential Application | Key Functional Groups | Expected Properties of the Material |
| Functional Monomer | Carboxylic acid, N-hydroxy group | Enhanced hydrophilicity, biocompatibility, metal-binding capacity. |
| Surface Modifier | Carboxylic acid, N-hydroxy group | Improved biocompatibility, tailored surface chemistry. |
| Hydrogel Component | Carboxylic acid, N-hydroxy group | Biocompatibility, biodegradability, stimuli-responsiveness. |
Interdisciplinary Research with Chemical Biology for Probe Development
Chemical probes are small molecules that can be used to study and manipulate biological systems. nih.govresearchgate.net The structure of this compound makes it an attractive scaffold for the development of novel chemical probes. nih.govnih.gov
Key aspects of future research in this area include:
Scaffold for Bioactive Molecules : The pyrrolidine ring is a common motif in many biologically active compounds. nih.govnih.gov The this compound scaffold can be used as a starting point for the synthesis of new libraries of compounds to be screened for biological activity.
Bioorthogonal Chemistry : The N-hydroxy group could potentially be utilized in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.govspringernature.com For example, it could be a precursor to a nitrone, which can undergo cycloaddition reactions with strained alkynes. wikipedia.org This would allow for the specific labeling of biomolecules in a cellular context.
Linker for Targeted Probes : The carboxylic acid provides a convenient handle for attaching other molecules, such as fluorescent dyes, affinity tags, or targeting ligands. mdpi.com This would allow for the development of probes that can be used to visualize specific biological targets or to isolate them from complex mixtures.
The development of chemical probes based on this compound will require a close collaboration between synthetic chemists and biologists to design, synthesize, and validate these new tools for studying the intricate workings of the cell.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Hydroxypyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines with hydroxyl and carboxylic acid functionalities. For example, analogous pyrrolidine derivatives are synthesized via ring-closing metathesis or condensation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to achieve >95% purity, as seen in protocols for related pyrrolidine-carboxylic acids .
Q. How can NMR and HPLC-MS be optimized for structural characterization of this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (D₂O or DMSO-d₆) to resolve hydroxyl and carboxylic proton signals. For stereochemical analysis, 2D-COSY or NOESY can clarify spatial arrangements of substituents, as demonstrated for (2S,3R)-3-aminopyrrolidine-2-carboxylic acid .
- HPLC-MS : A C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 gradient) provides optimal separation. Electrospray ionization (ESI) in negative mode enhances detection of the carboxylic acid group .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound is prone to hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Buffer solutions (pH 4–7) are recommended for aqueous studies .
- Thermal Stability : Store at –20°C under nitrogen to prevent degradation. Thermogravimetric analysis (TGA) of similar pyrrolidine derivatives shows decomposition above 150°C .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Case Study : If a doublet of doublets appears instead of a singlet for the hydroxyl group, consider dynamic effects like hydrogen bonding. Variable-temperature NMR (e.g., 25°C to 60°C) can reveal conformational changes .
- Advanced Tools : Use DFT calculations (e.g., Gaussian software) to model predicted chemical shifts and compare with experimental data .
Q. What strategies are effective for improving enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ chiral auxiliaries like Evans’ oxazolidinones or Sharpless epoxidation catalysts to control stereochemistry .
- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers, achieving >99% ee, as reported for related bicyclic proline derivatives .
Q. How does this compound interact with enzymatic targets (e.g., PYCR1), and what assays validate these interactions?
- Methodological Answer :
- Enzyme Inhibition : Perform kinetic assays using recombinant PYCR1 (pyrroline-5-carboxylate reductase 1) and monitor NADPH consumption at 340 nm. IC₅₀ values can be calculated using nonlinear regression .
- Structural Insights : Molecular docking (AutoDock Vina) and X-ray crystallography of enzyme-ligand complexes reveal binding modes, as seen in studies of 6-hydroxy-3-pyridinecarboxylic acid .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, the compound’s carboxylic acid group likely limits CNS activity due to poor passive diffusion .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
